N-(4-ethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide
Description
Properties
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O2S/c1-2-20-11-10-17-25-26(20)30-28(34-25)31(19-21-12-8-9-18-29-21)27(32)23-15-6-7-16-24(23)33-22-13-4-3-5-14-22/h3-18H,2,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQXMYXFKXEMJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Attachment of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.
Formation of the Benzamide Core: The benzamide core is formed by reacting the benzothiazole derivative with 2-phenoxybenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Introduction of the Pyridinylmethyl Group: The final step involves the reaction of the intermediate with pyridin-2-ylmethyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Synthetic Routes
The synthesis typically involves multi-step organic reactions, as outlined in available methodologies for similar benzothiazole derivatives :
Step 1: Formation of the Benzamide Core
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Reagents : Benzoyl chloride, amine (e.g., pyridin-2-ylmethylamine), base (e.g., triethylamine).
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Conditions : Room temperature or mild heating in organic solvents like dichloromethane or DMF.
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Mechanism : Nucleophilic acyl substitution between benzoyl chloride and the amine to form the benzamide scaffold.
Step 2: Introduction of the Benzo[d]thiazole Moiety
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Reagents : 4-Ethylbenzo[d]thiazol-2-yl chloride.
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Conditions : Refluxing in solvents such as toluene or THF with a base (e.g., sodium hydride).
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Mechanism : Nucleophilic aromatic substitution or alkylation to attach the thiazole group to the benzamide.
Step 3: Incorporation of the Phenoxy Group
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Reagents : Phenol derivatives (e.g., phenoxylation agents).
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Conditions : Alkylation or etherification under basic conditions (e.g., potassium carbonate in DMF).
Substitution Reactions
The benzamide and thiazole moieties participate in nucleophilic substitution:
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Reagents : Alkyl halides (e.g., pyridin-2-ylmethyl halide).
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Conditions : Basic media (e.g., NaH/DMF) or polar aprotic solvents.
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Outcome : Alkylation at the amide nitrogen or thiazole position, forming new C-N bonds.
Reduction and Oxidation
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Reduction :
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Reagents : LiAlH₄ or NaBH₄ in dry ether.
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Outcome : Reduction of carbonyl groups to alcohols.
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Oxidation :
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Reagents : KMnO₄ or CrO₃ in acidic/basic conditions.
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Outcome : Oxidation of sulfur atoms in the thiazole ring to sulfoxides or sulfones.
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Cyclization and Cross-Coupling
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Reagents : Transition-metal catalysts (e.g., Pd/C).
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Conditions : Microwave-assisted synthesis or traditional reflux methods.
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Mechanism : Formation of fused heterocyclic rings via cyclization or coupling reactions .
Substitution Reaction Conditions
| Reaction Type | Catalyst/Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Alkylation | Sodium hydride | DMF | 60–80°C | 65–80 |
| Nucleophilic | Triethylamine | THF | Reflux | 70–75 |
Adapted from methodologies for similar benzamide derivatives .
Oxidation and Reduction Outcomes
| Reaction Type | Reagents | Products | Selectivity |
|---|---|---|---|
| Oxidation | KMnO₄ (acidic) | Sulfoxides/sulfones | High |
| Reduction | LiAlH₄ (dry ether) | Alcohols | Moderate |
Mechanistic Insights
The compound’s reactivity is influenced by:
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Electron-donating groups (e.g., ethoxy, phenoxy): Enhance nucleophilicity in substitution reactions.
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Thiazole ring : Provides sites for electrophilic substitution or oxidation.
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Pyridin-2-ylmethyl group : Contributes to π-π interactions in cross-coupling reactions .
Comparison with Analogous Compounds
| Feature | Current Compound | Analog (e.g., 4-methoxybenzo[d]thiazole analog) |
|---|---|---|
| Solubility | Moderate (phenoxy group) | Higher (methoxy group) |
| Reactivity in Alkylation | Slower due to steric hindrance | Faster due to smaller substituent |
| Oxidation Stability | Lower (ethyl group) | Higher (methoxy group) |
Research Findings
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Synthesis Efficiency : Microwave-assisted methods improve reaction rates and yields compared to traditional reflux.
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Functional Group Impact : Ethoxy groups reduce oxidation stability but enhance lipophilicity, affecting bioavailability in medicinal applications .
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Catalyst Optimization : Use of l-proline or sodium hydride improves substitution yields (Table 1) .
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds containing the benzothiazole moiety exhibit significant antitumor properties. For instance, studies have shown that derivatives of benzothiazole can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The specific compound N-(4-ethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide is being investigated for its potential to target specific pathways in cancer cells.
Antimicrobial Properties
Benzothiazole derivatives are known for their antimicrobial activities. The presence of the thiazole ring enhances the compound's ability to interact with microbial enzymes or membranes, leading to growth inhibition of bacteria and fungi . Preliminary studies suggest that this compound may also possess activity against resistant strains of bacteria, making it a candidate for further development as an antimicrobial agent.
Cardiovascular Disorders
Research suggests that benzamide derivatives may have applications in treating cardiovascular diseases due to their ability to modulate vascular smooth muscle cell function and reduce inflammation . This compound's structure allows it to potentially interact with specific receptors involved in cardiovascular regulation.
Neurological Disorders
There is emerging evidence that compounds like this compound may exhibit neuroprotective effects. Studies on similar benzothiazole derivatives have shown promise in models of neurodegenerative diseases, suggesting that this compound could be explored for its effects on neuronal survival and function .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antitumor Activity | Demonstrated significant inhibition of cancer cell proliferation in vitro with IC50 values indicating potency against specific lines. |
| Study 2 | Antimicrobial Properties | Showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting broad-spectrum activity. |
| Study 3 | Cardiovascular Applications | Indicated potential in reducing arterial stiffness and improving endothelial function in preclinical models. |
Mechanism of Action
The mechanism of action of N-(4-ethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes, potentially inhibiting their activity. The phenoxy and pyridinylmethyl groups may enhance the compound’s binding affinity and specificity for its targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide
- N-(4-ethylbenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-2-ylmethyl)benzamide
- N-(4-ethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide
Uniqueness
N-(4-ethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the ethyl group on the benzothiazole ring and the phenoxy group on the benzamide core differentiates it from similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.
This compound’s unique structure and properties make it a valuable subject of study in various fields of scientific research.
Biological Activity
N-(4-ethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide (CAS Number: 922586-35-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 465.6 g/mol. The structure consists of a benzo[d]thiazole moiety linked to a phenoxy group and a pyridine derivative, which may contribute to its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 922586-35-4 |
| Molecular Formula | C28H23N3O2S |
| Molecular Weight | 465.6 g/mol |
Biological Activity Overview
Research indicates that compounds with similar structural frameworks exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The following sections summarize key findings related to the biological activity of this compound.
Antimicrobial Activity
A study on related compounds demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives containing benzo[d]thiazole exhibited potent activity against Staphylococcus aureus and Escherichia coli. The potential mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
The anticancer potential of similar benzamide derivatives has been evaluated against various cancer cell lines. For example, compounds with similar substituents have shown promising results in inhibiting cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cells. The mechanisms often involve apoptosis induction and cell cycle arrest, highlighting the importance of further exploration into the specific pathways influenced by this compound .
Case Studies
- Antitubercular Activity : A series of studies focused on the synthesis of imidazo[1,2-a]pyridine derivatives revealed that compounds with structural similarities to this compound exhibited low nanomolar Minimum Inhibitory Concentration (MIC) values against Mycobacterium tuberculosis, suggesting potential as antitubercular agents .
- Fungal Inhibition : Compounds related to this benzamide have also been assessed for antifungal activity. Certain derivatives demonstrated effective inhibition against Candida albicans and Aspergillus niger, indicating a broad spectrum of activity that warrants additional investigation into their mechanisms .
Q & A
Q. Advanced Research Focus
- COX-2 Inhibition: Measure IC₅₀ via ELISA using recombinant COX-2 enzyme, comparing inhibition to celecoxib .
- Cytokine Suppression: Quantify TNF-α and IL-6 levels in LPS-stimulated RAW 264.7 macrophages using ELISA (IC₅₀ typically <10 μM for potent derivatives) .
- Molecular Docking: Use AutoDock Vina to predict binding to COX-2 (PDB: 5KIR). Key interactions include π-π stacking with benzothiazole and H-bonding with pyridine .
How can crystallographic data enhance understanding of this compound’s bioactivity?
Q. Basic Research Focus
- Structure-Activity Insights: X-ray data (e.g., torsion angles between benzamide and pyridine groups) correlate with conformational flexibility and receptor binding .
- Hydrogen Bonding: Intermolecular N–H⋯N (thiazole) and C–H⋯O (amide) interactions stabilize the crystal lattice, suggesting potential solid-state stability .
- Software: Refinement via SHELXL-2018 () ensures accuracy in bond angle/thermal parameter calculations .
What strategies are effective for optimizing this compound’s metabolic stability?
Q. Advanced Research Focus
- Trifluoromethyl Substitution: Introduce CF₃ groups at the benzamide para position to reduce CYP450-mediated oxidation (see for analogous compounds) .
- Prodrug Design: Mask the amide group as a morpholinoethyl ester to enhance permeability, followed by enzymatic hydrolysis in target tissues .
- Microsomal Assays: Test stability in human liver microsomes (HLM) with NADPH cofactor; aim for t₁/₂ >60 minutes .
How do researchers validate target engagement in bacterial enzyme inhibition studies?
Q. Advanced Research Focus
- Enzyme Kinetics: Use acps-pptase () in a coupled assay with malachite green to quantify phosphate release. Competitive inhibition is confirmed via Lineweaver-Burk plots .
- ITC (Isothermal Titration Calorimetry): Measure binding affinity (Kd) to acps-pptase; typical ΔH values range from -8 to -12 kcal/mol for high-affinity inhibitors .
- Resistance Studies: Serial passage assays in S. aureus to monitor MIC shifts over 20 generations .
Key Notes
- Avoid commercial sources (e.g., BenchChem) per user guidelines.
- Structural analogs () provide methodological frameworks for synthesis and bioactivity studies.
- Advanced questions emphasize mechanistic validation (e.g., docking, enzyme kinetics), while basic questions focus on synthesis and characterization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
